

# Etelcalcetide allosteric activator calcium-sensing receptor

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Etelcalcetide Hydrochloride

CAS No.: 1334237-71-6

Cat. No.: S527487

[Get Quote](#)

## Mechanism of Action and Molecular Pharmacology

Etelcalcetide functions as a positive allosteric modulator of the CaSR, a Class C G protein-coupled receptor (GPCR) [1] [2]. Its mechanism is distinct from other calcimimetics.

- **Unique Allosteric Binding:** Unlike cinacalcet, which binds within the receptor's seven-transmembrane domain, etelcalcetide binds reversibly and covalently to cysteine-482 in the extracellular N-terminal domain of the CaSR [3]. This binding enhances the receptor's sensitivity to extracellular calcium ions ( $\text{Ca}^{2+}$ ) [4] [2].
- **Receptor Activation and Signaling:** Agonist binding activates downstream G protein pathways, primarily Gq/11 and Gi/o [1]. This leads to phospholipase C (PLC) activation, generating inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers calcium release from intracellular stores, while the overall signaling cascade results in suppressed parathyroid hormone (PTH) secretion from parathyroid chief cells [1] [5] [6].

The diagram below illustrates this signaling mechanism:

*Etelcalcetide enhances CaSR sensitivity to extracellular calcium, leading to reduced PTH secretion.*

- **In Vitro Potency:** The half-maximal effective concentration ( $\text{EC}_{50}$ ) for increasing intracellular calcium in HEK-293T cells expressing the human CaSR is **0.53  $\mu\text{M}$**  [5] [6]. It suppresses PTH secretion from rat parathyroid cells with an  $\text{EC}_{50}$  of **0.36  $\mu\text{M}$**  [5] [6].
- **Specificity:** At 10  $\mu\text{M}$ , etelcalcetide showed no significant activity against a panel of 34 off-target proteins, indicating high receptor specificity [5] [6].

## Preclinical and Clinical Pharmacokinetics

Etelcalcetide's pharmacokinetic profile is characterized by its peptide structure and route of elimination.

**Table 1: Pharmacokinetic Properties of Etelcalcetide** [4] [7] [2]

| Parameter                                 | Value                             | Details / Conditions                                                                           |
|-------------------------------------------|-----------------------------------|------------------------------------------------------------------------------------------------|
| Bioavailability                           | 100%                              | Intravenous administration.                                                                    |
| Onset of Action                           | Within 30 minutes                 | Post intravenous administration.                                                               |
| Time to Steady-State                      | 7-8 weeks                         | With 3 times/week dosing in hemodialysis patients.                                             |
| Effective Half-life                       | 3-4 days                          | In hemodialysis patients.                                                                      |
| Volume of Distribution (V <sub>ss</sub> ) | ~796 L                            | Suggests extensive tissue distribution.                                                        |
| Plasma Protein Binding                    | High, predominantly to albumin    | Reversible covalent binding; unbound fraction is 0.53.                                         |
| Metabolism                                | Not metabolized by CYP450 enzymes | Undergoes biotransformation in blood via reversible disulfide exchange with endogenous thiols. |
| Route of Elimination                      | Primarily renal                   | In patients with normal renal function. Cleared via hemodialysis in CKD patients.              |
| Clearance                                 | 7.66 L/hr                         | In hemodialysis patients.                                                                      |

## Clinical Efficacy and Safety

Clinical trials have demonstrated the efficacy of etelcalcetide in reducing PTH levels in hemodialysis patients with secondary hyperparathyroidism.

**Table 2: Summary of Key Clinical Trial Outcomes** [8] [2] [3]

| Trial / Study                     | Design & Population                                           | Key Efficacy Findings                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                 | Common Adverse Events (>10%) |
|-----------------------------------|---------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|------------------------------|
| <b>Block et al. (Phase 3)</b> [2] | Two parallel, placebo-controlled trials (N=~1,023); 26 weeks. | - <b>74.6%</b> of patients achieved >30% PTH reduction (vs. <b>8.9%</b> with placebo).                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                |                              |
|                                   |                                                               | <ul style="list-style-type: none"><li>• <b>51.4%</b> achieved PTH ≤300 pg/mL (vs. <b>4.8%</b> with placebo).   Blood calcium decrease, muscle spasms, nausea, vomiting.     <b>DUET Trial</b> [8]   Randomized, open-label, 12-week study (N=124); compared combination therapies.   - <b>90.0%</b> in Etelcalcetide + Vitamin D group achieved a &gt;50% PTH reduction and PTH ≤240 pg/mL.</li><li>• <b>56.8%</b> in Etelcalcetide + Oral Calcium group achieved the same endpoint.   Hypocalcemia (corrected with vitamin D or calcium).     <b>Head-to-Head vs. Cinacalcet</b> [3]   Active-controlled, double-blind trial (N=~683); 26 weeks.   - <b>68.2%</b> with Etelcalcetide achieved &gt;30% PTH reduction vs. <b>57.7%</b> with Cinacalcet (met non-inferiority and superiority).</li><li>• <b>52.4%</b> with Etelcalcetide achieved &gt;50% PTH reduction vs. <b>40.2%</b> with Cinacalcet.   Blood calcium decrease, symptomatic hypocalcemia.  </li><li>• <b>Safety and Real-World Evidence:</b> The most common adverse events are related to its pharmacodynamic effect and include <b>hypocalcemia</b> and gastrointestinal symptoms like nausea and vomiting [2] [3]. A 2024 real-world pharmacovigilance study analyzing the FDA Adverse Event Reporting System (FAERS) also identified unexpected signals, including <b>shunt complications</b> (stenosis, aneurysm, occlusion) and <b>peripheral arterial occlusive disease</b>, suggesting potential risks not fully captured in clinical trials [9].</li></ul> |                              |

## Conclusion for Researchers

Etelcalcetide represents a significant advancement in the management of secondary hyperparathyroidism in the hemodialysis population. Its unique **d-amino acid peptide structure** confers metabolic stability, while its **novel covalent allosteric mechanism** on the CaSR offers a distinct pharmacological profile. The drug provides an effective intravenous option that bypasses gastrointestinal absorption and adherence issues associated with oral therapies.

**Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. Calcium-sensing receptor: a potential target for liver health ... [pmc.ncbi.nlm.nih.gov]
2. Etelcalcetide (Parsabiv) for Secondary ... [pmc.ncbi.nlm.nih.gov]
3. Etelcalcetide - an overview | ScienceDirect Topics [sciencedirect.com]
4. Etelcalcetide: Uses, Interactions, Mechanism of Action [go.drugbank.com]
5. Pharmacology of Parsabiv® ( etelcalcetide , ONO-5163/AMG 416)... [pubmed.ncbi.nlm.nih.gov]
6. Pharmacology of Parsabiv® (etelcalcetide, ONO-5163/ ... [sciencedirect.com]
7. Drug Metabolism and Disposition [sciencedirect.com]
8. A Prospective, Randomized Clinical Trial of Etelcalcetide in ... [pmc.ncbi.nlm.nih.gov]
9. Adverse events reporting of Etelcalcetide: a real-word ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Etelcalcetide allosteric activator calcium-sensing receptor].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b527487#etelcalcetide-allosteric-activator-calcium-sensing-receptor>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)